molecular formula C22H20ClN3O B14399491 2-chloro-N-(N,N'-dibenzylcarbamimidoyl)benzamide CAS No. 88241-07-0

2-chloro-N-(N,N'-dibenzylcarbamimidoyl)benzamide

Cat. No.: B14399491
CAS No.: 88241-07-0
M. Wt: 377.9 g/mol
InChI Key: RCVKJLNFCVTOMP-UHFFFAOYSA-N
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Description

2-chloro-N-(N,N’-dibenzylcarbamimidoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group and a dibenzylcarbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(N,N’-dibenzylcarbamimidoyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N,N’-dibenzylcarbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(N,N’-dibenzylcarbamimidoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Reactions: Formation of azides or thiocyanates.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-(N,N’-dibenzylcarbamimidoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(N,N’-dibenzylcarbamimidoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and processes, contributing to its biological activity.

Comparison with Similar Compounds

2-chloro-N-(N,N’-dibenzylcarbamimidoyl)benzamide can be compared with other benzamide derivatives, such as:

    N,N-dimethylbenzamide: Known for its use as an insect repellent.

    N-benzylbenzamide: Investigated for its potential as an anticancer agent.

    2-chlorobenzamide: Studied for its antimicrobial properties.

The uniqueness of 2-chloro-N-(N,N’-dibenzylcarbamimidoyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzamide derivatives.

Properties

CAS No.

88241-07-0

Molecular Formula

C22H20ClN3O

Molecular Weight

377.9 g/mol

IUPAC Name

2-chloro-N-(N,N'-dibenzylcarbamimidoyl)benzamide

InChI

InChI=1S/C22H20ClN3O/c23-20-14-8-7-13-19(20)21(27)26-22(24-15-17-9-3-1-4-10-17)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,24,25,26,27)

InChI Key

RCVKJLNFCVTOMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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